molecular formula C10H10N2O2 B13062643 2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13062643
M. Wt: 190.20 g/mol
InChI Key: YJUDFNDOERWTQD-UHFFFAOYSA-N
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Description

2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a methyl group, a prop-2-yn-1-ylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 2-methyl-6-chloropyridine-3-carboxylic acid with prop-2-yn-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-aminopyridine-3-carboxylic acid: Similar structure but lacks the prop-2-yn-1-yl group.

    6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid: Similar structure but lacks the methyl group.

    2-Methyl-3-carboxypyridine: Similar structure but lacks the amino group.

Uniqueness

2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the methyl and prop-2-yn-1-ylamino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-methyl-6-(prop-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-3-6-11-9-5-4-8(10(13)14)7(2)12-9/h1,4-5H,6H2,2H3,(H,11,12)(H,13,14)

InChI Key

YJUDFNDOERWTQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NCC#C)C(=O)O

Origin of Product

United States

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